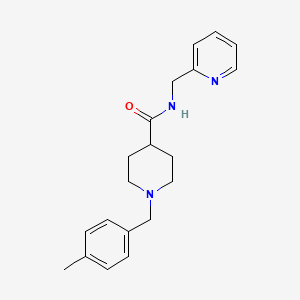![molecular formula C25H18ClN3O2S B4930596 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic small molecule that belongs to the class of carbonic anhydrase inhibitors.
Mecanismo De Acción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is necessary for many physiological processes. Inhibition of carbonic anhydrase activity can lead to a decrease in tumor growth, reduction in intraocular pressure, and increase in bone mineral density.
Biochemical and Physiological Effects
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase IX in cancer cells leads to reduced tumor growth and increased sensitivity to chemotherapy. Inhibition of carbonic anhydrase activity in the eye leads to a reduction in intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of carbonic anhydrase II in bone cells leads to an increase in bone mineral density, which is beneficial in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide in lab experiments include its specificity for carbonic anhydrase enzymes, its small size, and its synthetic nature. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide include further research into its potential applications in cancer treatment, glaucoma, and osteoporosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The development of more potent and selective carbonic anhydrase inhibitors could also be a future direction for this field of research.
Métodos De Síntesis
The synthesis of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide involves the reaction of 5-chloro-1-naphthalenol with thiocarbonyldiimidazole, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid benzyl ester. The product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide has been studied for its potential applications in various fields such as cancer treatment, glaucoma, and osteoporosis. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and metastasis. Inhibition of this enzyme has been shown to reduce tumor growth and increase sensitivity to chemotherapy. In glaucoma, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide has been found to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye. In osteoporosis, it has been shown to increase bone mineral density by inhibiting carbonic anhydrase II, which plays a role in bone resorption.
Propiedades
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-22-14-6-11-19-20(22)12-5-13-21(19)24(31)29-25(32)28-18-10-4-9-17(15-18)27-23(30)16-7-2-1-3-8-16/h1-15H,(H,27,30)(H2,28,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDOACDRNJBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)

![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)

![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)

![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)